2-Amino-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13471059
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2OS |
|---|---|
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 2-amino-N-[(3-methylthiophen-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C8H12N2OS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5,9H2,1H3,(H,10,11) |
| Standard InChI Key | FSLJZXZORPTUPU-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)CNC(=O)CN |
| Canonical SMILES | CC1=C(SC=C1)CNC(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The IUPAC name of the compound is 2-amino-N-(3-methylthiophen-2-yl)acetamide, with the systematic identifier 115151566 in PubChem . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| SMILES | CC1=C(SC=C1)NC(=O)CN |
| InChI Key | QONKAGNAVUQNIB-UHFFFAOYSA-N |
| XLogP3-AA (LogP) | 1.2 |
The thiophene ring (C1–C4/S1) is substituted with a methyl group at position 3 and an acetamide group at position 2. The acetamide side chain (N1–C14–C15–O2) adopts a planar configuration, facilitating hydrogen bonding .
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, reveal key packing interactions. For example, intramolecular N–H···O hydrogen bonds stabilize the crystal lattice, while dihedral angles between the thiophene and acetamide groups range from 60° to 75° . Such features suggest similar conformational rigidity in 2-amino-N-(3-methylthiophen-2-yl)acetamide.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via a two-step N-acylation process:
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Activation: 2-(Thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .
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Coupling: The acyl chloride reacts with 3-methyl-2-aminothiophene in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base .
Reaction Scheme:
Yields typically range from 50–60%, with purification via recrystallization from acetonitrile .
Structural Modifications
Derivatives of this compound often involve substitutions on the thiophene ring or acetamide group. For instance:
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Hydrochloride salts (e.g., 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride) enhance solubility for pharmacological studies.
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Cyanogroups at position 3 of the thiophene ring improve electrophilicity, as seen in N-(3-cyanothiophen-2-yl) analogs .
Computational and Spectroscopic Analysis
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311++G(d,p) level predict:
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Electrophilicity Index (ω): 1.36 eV, indicating moderate reactivity.
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Fukui Functions: The thiophene sulfur and acetamide oxygen are nucleophilic sites (f⁻ values > 0.15) .
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HOMO-LUMO Gap: 4.8 eV, suggesting stability against electrophilic attacks .
Spectroscopic Characterization
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FT-IR: Strong absorption at 1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) .
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¹H NMR: Signals at δ 2.25 ppm (methyl group), δ 6.85–7.20 ppm (thiophene protons), and δ 8.10 ppm (amide NH) .
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¹³C NMR: Peaks at 170 ppm (C=O) and 125–140 ppm (thiophene carbons) .
Biological Activities and Applications
Antioxidant Properties
Using the ABTS assay, the compound exhibits an IC₅₀ of 0.18 mM, comparable to synthetic antioxidants like BHA (IC₅₀ = 0.019 mg/mL) . The acetamide’s NH group likely scavenges free radicals via hydrogen donation.
DNA Interaction Studies
Electrophilicity-based charge transfer (ECT) calculations suggest preferential binding to thymine (ΔN = 1.04) over other DNA bases, indicating potential genotoxic or anticancer applications .
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